molecular formula C16H18O3 B11859217 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid CAS No. 63021-00-1

3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B11859217
CAS No.: 63021-00-1
M. Wt: 258.31 g/mol
InChI Key: SMKLZXIWNMEXSQ-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 6-methoxy-2-naphthylamine with 2,2-dimethylpropanoic acid under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpropanoic acid, while reduction of the naphthalene ring can produce dihydro derivatives.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the dimethylpropanoic acid moiety, which distinguishes it from other naphthalene derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

63021-00-1

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C16H18O3/c1-16(2,15(17)18)10-11-4-5-13-9-14(19-3)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,17,18)

InChI Key

SMKLZXIWNMEXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Origin of Product

United States

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